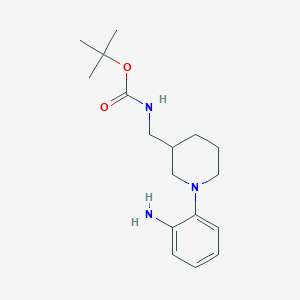

tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate

Description

The compound tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted with a 2-aminophenyl group at the 1-position and a tert-butyl carbamate moiety via a methyl linker at the 3-position. This structure combines a nitrogen-rich heterocycle (piperidine) with an aromatic amine, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-aminophenyl)piperidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-11-13-7-6-10-20(12-13)15-9-5-4-8-14(15)18/h4-5,8-9,13H,6-7,10-12,18H2,1-3H3,(H,19,21) |

InChI Key |

WREQTXNTOLNBPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminophenyl piperidine derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group and amine-containing piperidine ring enable nucleophilic substitution. For example:

-

Reaction with Halides : The amine group on the piperidine ring can act as a nucleophile, displacing halides under basic conditions.

-

Deprotection of the tert-Butyl Group : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the tert-butyl carbamate (Boc) group, yielding a free amine.

Table 1: Substitution Reactions and Yields

| Reaction Type | Conditions | Reagents/Solvents | Yield |

|---|---|---|---|

| Boc Deprotection | 0°C → RT, 16 h | HCl (4M in dioxane) | 91% |

| Sulfonylation | RT, 1 h | MsCl, Et₃N, CH₂Cl₂ | 89% |

| Amide Coupling | 100°C, 1 h | Cs₂CO₃, MeCN | 81% |

Decarboxylative Amination

A base-mediated intramolecular decarboxylation method (demonstrated for analogous carbamates) produces alkylamines. For example, cesium carbonate in acetonitrile at 100°C facilitates decarboxylation to form secondary amines .

Mechanism :

-

Base-mediated deprotonation of the carbamate.

-

Intramolecular nucleophilic attack by the amine.

-

Release of CO₂ and formation of the alkylamine product.

a) Sulfonylation

The piperidine nitrogen reacts with methanesulfonyl chloride (MsCl) in dichloromethane to form sulfonamides. Triethylamine acts as a base, achieving yields up to 89% .

b) Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in dichloromethane forms acylated derivatives. This proceeds via nucleophilic acyl substitution .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol.

-

Competitive Hydrolysis : Prolonged exposure to moisture leads to carbamate hydrolysis, forming unstable intermediates.

Mechanistic Insights

Key steps in reactions involving this compound include:

-

Nucleophilic Attack : The amine group initiates reactions by attacking electrophilic centers (e.g., carbonyl carbons).

-

Base Activation : Strong bases like Cs₂CO₃ deprotonate intermediates, accelerating reaction rates .

Experimental Optimization

Scientific Research Applications

tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural Variations and Functional Groups

Biological Activity

Tert-butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate, identified by its CAS number 172478-01-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with an aminophenyl group and a carbamate moiety.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving acetylcholinesterase (AChE) inhibition. This mechanism is significant in the context of neuropharmacology and potential therapeutic applications for neurological disorders.

Acetylcholinesterase Inhibition

Research indicates that carbamate compounds can act as reversible inhibitors of AChE, leading to increased levels of acetylcholine in synaptic clefts. This effect is crucial for enhancing cholinergic transmission, which may benefit conditions like Alzheimer's disease and other cognitive impairments .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate inhibition of AChE. The IC50 value for this compound is reported to be within the range of 50–100 µM, indicating its potential as a lead compound for further optimization .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 50–100 | AChE |

| Rivastigmine | 0.5 | AChE |

| Galantamine | 0.8 | AChE |

Neuroprotective Effects

In additional studies involving cell cultures, the compound has shown protective effects on neuronal cells against oxidative stress-induced damage. This suggests a potential role in neuroprotection, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various carbamate derivatives, including this compound, on young animals. The findings indicated that while some derivatives exhibited neurotoxic effects, this particular compound showed a favorable profile with minimal toxicity at therapeutic doses .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed that it has a favorable distribution in brain tissues compared to plasma, suggesting effective penetration across the blood-brain barrier. This characteristic is essential for compounds targeting central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl ((1-(2-aminophenyl)piperidin-3-yl)methyl)carbamate?

- Methodological Answer: The synthesis of this compound likely involves sequential protection, condensation, and reduction steps. For analogous piperidine-carbamate derivatives, a common approach includes:

Protection of the amine group : Use tert-butyl carbamate (Boc) to protect the primary amine, as seen in the synthesis of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate .

Condensation : React the Boc-protected piperidine intermediate with a 2-aminophenyl moiety under basic conditions (e.g., triethylamine in dichloromethane).

Reduction : Reduce nitro or other functional groups using hydrogen gas with Pd/C or sodium borohydride (NaBH₄) .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor progress via TLC or HPLC.

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer :

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for purification.

- Spectroscopic Analysis : Confirm structure via ¹H/¹³C NMR (e.g., characteristic Boc-group signals at ~1.4 ppm for tert-butyl protons) and HRMS .

- Purity Assessment : Employ HPLC with a C18 column and UV detection (λ = 254 nm). Purity ≥95% is typically required for biological studies.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data for tert-Butyl carbamate derivatives under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at pH 1–12 (HCl/NaOH buffers, 37°C). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the Boc group).

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂). Compare with structurally similar compounds like tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, which shows instability under acidic conditions .

- Mitigation Strategies : Stabilize the compound via lyophilization or formulation with cyclodextrins if decomposition occurs in aqueous media.

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or dopamine transporters). Parameterize the compound’s 3D structure using crystallographic data from analogs, such as (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions.

- Validation : Corrogate computational results with in vitro assays (e.g., radioligand displacement studies).

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

- Methodological Answer :

- Scale-Up Issues :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during Boc protection or reduction steps.

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency.

- Process Optimization : Apply Design of Experiments (DoE) to optimize variables like catalyst loading and solvent ratios. For example, flow chemistry methods (as used in diphenyldiazomethane synthesis) improve reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting data on the cytotoxicity of tert-Butyl carbamate derivatives in different cell lines?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (e.g., cell passage number, incubation time, and serum concentration). Test the compound alongside a positive control (e.g., doxorubicin) and negative control (DMSO vehicle).

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Compare with structurally similar compounds like tert-Butyl (2-(benzylamino)ethyl)carbamate, which may exhibit cell-type-specific effects due to variable transporter expression .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. Report IC₅₀ values with 95% confidence intervals.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.